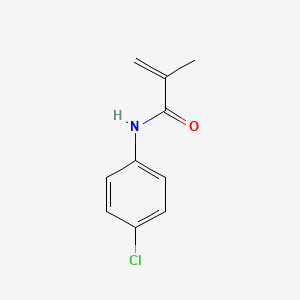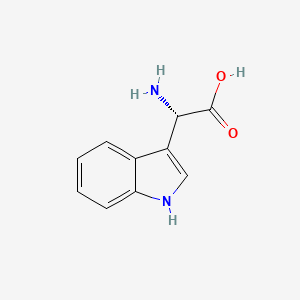![molecular formula C18H16N2O8 B1621414 Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-62-9](/img/structure/B1621414.png)
Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Overview
Description
Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate is a derivative of bipyridine, a compound known for its extensive applications in coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding bipyridine derivatives with altered electronic properties.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., DCC or EDC) facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
Reduction: Reduced bipyridine derivatives.
Substitution: Esters or amides of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate.
Scientific Research Applications
Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, forming complexes with various metals.
Medicine: Investigated for its potential in drug design and delivery systems due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The carboxylate groups provide additional binding sites, increasing the compound’s versatility in forming multi-dentate ligands.
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without methyl or carboxylate groups, commonly used as a ligand.
4,4’-Bipyridine: Another bipyridine derivative, often used in coordination chemistry and materials science.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate but lacks the carboxylate groups.
Uniqueness: Tetramethyl [4,4’-bipyridine]-2,2’,6,6’-tetracarboxylate is unique due to the presence of both methyl and carboxylate groups, which enhance its chemical reactivity and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
dimethyl 4-[2,6-bis(methoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-25-15(21)11-5-9(6-12(19-11)16(22)26-2)10-7-13(17(23)27-3)20-14(8-10)18(24)28-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMGSIUREPLUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C2=CC(=NC(=C2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376226 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124558-62-9 | |
| Record name | Tetramethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)






![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)




